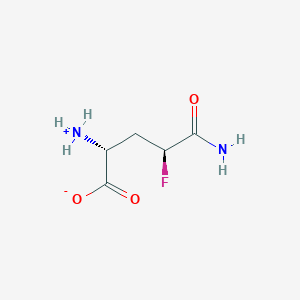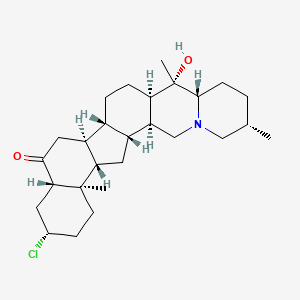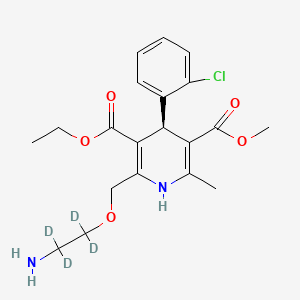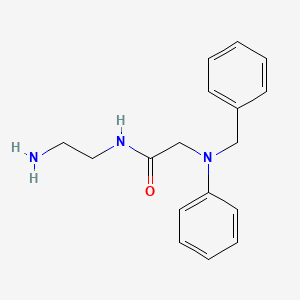
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER, commonly known as PCBM, is a fullerene derivative that has gained significant attention in the scientific community due to its unique properties. The compound has been extensively studied for its potential applications in various fields, including organic solar cells, organic photovoltaics, and organic light-emitting diodes.
Scientific Research Applications
PCBM has been extensively studied for its potential applications in various fields, including organic solar cells, organic photovoltaics, and organic light-emitting diodes. In organic solar cells, PCBM is commonly used as an electron acceptor material due to its high electron mobility and good solubility in organic solvents. In organic photovoltaics, PCBM is used as a charge transfer material to enhance the efficiency of the device. In organic light-emitting diodes, PCBM is used as a hole-blocking layer to improve the device performance.
Mechanism Of Action
The mechanism of action of PCBM is related to its unique structure. The compound has a spherical structure with a large number of conjugated double bonds, which allows it to act as an electron acceptor. When PCBM is incorporated into a device, it can accept electrons from the donor material and transport them to the electrode, resulting in efficient charge transfer.
Biochemical And Physiological Effects
PCBM has been shown to have low toxicity and biocompatibility, making it suitable for use in biological applications. Studies have shown that PCBM can be used as a drug delivery system, where it can encapsulate drugs and deliver them to specific cells or tissues. PCBM has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
PCBM has several advantages for use in lab experiments, including its high solubility in organic solvents, low toxicity, and biocompatibility. However, PCBM can be difficult to purify and can form aggregates, which can affect its properties.
Future Directions
PCBM has great potential for use in various fields, including organic electronics, drug delivery, and biomedical applications. Future research could focus on improving the synthesis method of PCBM to increase its purity and yield. Additionally, further studies could investigate the use of PCBM in combination with other materials to enhance its properties and applications.
Synthesis Methods
PCBM can be synthesized using a variety of methods, including the reaction of C60 with malonic acid or malonic acid derivatives, such as diethyl malonate. The reaction is typically carried out in the presence of a catalyst, such as trifluoroacetic acid or p-toluenesulfonic acid. The resulting product is purified using column chromatography or recrystallization.
properties
CAS RN |
155679-98-4 |
|---|---|
Product Name |
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER |
Molecular Formula |
C67H10O4 |
Molecular Weight |
878.79 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)



![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)
![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)